molecular formula C15H15NO6 B13901455 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

Cat. No.: B13901455
M. Wt: 305.28 g/mol
InChI Key: KKBNCQJDFOSVKK-UHFFFAOYSA-N
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Description

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid is a specialized coumarin derivative designed for advanced chemical and pharmaceutical research. This compound features a Boc (tert-butoxycarbonyl) protected amino group on the coumarin core, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step synthesis. The coumarin scaffold is widely recognized for its diverse biological activities and applications in material science. Researchers utilize similar coumarin-3-carboxylic acid derivatives as key intermediates in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds . For instance, structural analogues have been investigated as scaffolds for developing inhibitors of kinases like TBK1 and IKKε, which are relevant in metabolic disease research . The carboxylic acid moiety at the 3-position offers a versatile handle for further functionalization, allowing conjugation to other molecules through amide or ester bonds, while the protected amino group at the 7-position can be deprotected under mild acidic conditions to reveal a free amine for subsequent reactions. This makes the compound a valuable building block for constructing compound libraries in drug discovery efforts, developing fluorescent probes and sensors, and exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18)

InChI Key

KKBNCQJDFOSVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Formation of Chromene Core
    The chromene scaffold is typically constructed via a Knoevenagel condensation between a substituted hydroxybenzaldehyde and a malonate derivative such as Meldrum’s acid or di-tert-butyl malonate. This step is catalyzed by bases like piperidine or pyrrolidine under reflux conditions in solvents such as ethanol or acetonitrile.

  • Step 2: Introduction of the Boc-Protected Amino Group
    The amino group at position 7 is introduced by functionalizing the hydroxy group of the chromene precursor with a tert-butoxycarbonyl protecting group. This can be achieved by reacting the amino-substituted chromene intermediate with di-tert-butyl dicarbonate (Boc2O) or by using tert-butyl malonate esters during the condensation step to incorporate the Boc-protected amino substituent directly.

  • Step 3: Final Purification
    The crude product is purified by recrystallization from suitable solvents such as ethyl acetate-hexane mixtures or by column chromatography on silica gel using solvent systems like hexane/ethyl acetate mixtures.

Detailed Example Procedure (Adapted from Literature)

Step Reagents and Conditions Description Yield and Characterization
1. Knoevenagel Condensation 4-(tert-butoxycarbonylamino)-2-hydroxybenzaldehyde (3 mmol), di-tert-butyl malonate (6.75 mmol), pyrrolidine (0.75 mmol), acetic acid (0.75 mmol), acetonitrile (10 mL), reflux under argon for 12 h Formation of tert-butyl 7-(tert-butoxycarbonylamino)-2-oxo-2H-chromene-3-carboxylate intermediate Yellow precipitate, ~52% yield, mp 176-178 °C, confirmed by NMR and HRMS
2. Hydrolysis and Deprotection Acidic or basic hydrolysis to remove tert-butyl ester protecting group, yielding free carboxylic acid Conversion to 7-(tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid Analytical purity confirmed by NMR, IR, and elemental analysis

Analytical and Characterization Data

Technique Key Observations for 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid
1H NMR (CDCl3 or DMSO-d6) Characteristic singlets for aromatic protons, Boc tert-butyl group (9H, ~1.5 ppm), NH proton (~4-5 ppm), and carboxylic acid proton (~12 ppm)
13C NMR Signals corresponding to carbonyl carbons (~160-170 ppm), aromatic carbons, and Boc tert-butyl carbons (~28 ppm)
IR Spectroscopy Strong absorption bands for carbonyl groups (~1700 cm^-1), NH stretching (~3300-3400 cm^-1), and C-O stretching in esters and ethers
HRMS Molecular ion peak consistent with C15H15NO6, m/z ~305.28 confirming molecular weight
Elemental Analysis Consistent with calculated values for C, H, and N content

Research Findings and Notes on Preparation

  • The use of di-tert-butyl malonate allows for direct incorporation of the Boc-protected amino group during chromene ring formation, streamlining synthesis.
  • Reaction conditions such as solvent choice, temperature, and reaction time critically affect yields and purity. Reflux under inert atmosphere (argon) is preferred to avoid side reactions.
  • Purification by recrystallization and silica gel chromatography ensures removal of impurities and by-products, leading to analytically pure material suitable for further biological or chemical studies.
  • The Boc protecting group is stable under the condensation conditions but can be selectively removed later if free amino functionality is required.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-(tert-butoxycarbonylamino)-2-hydroxybenzaldehyde Commercially available or synthesized from 4-amino-2-hydroxybenzaldehyde
Condensation Reagent Di-tert-butyl malonate or Meldrum’s acid Di-tert-butyl malonate preferred for Boc incorporation
Catalyst/Base Pyrrolidine or piperidine (0.15–0.75 mmol) Catalytic amount sufficient
Solvent Acetonitrile or ethanol Dry solvents recommended
Temperature Reflux (approx. 80-120 °C) Under argon atmosphere
Reaction Time 4–12 hours Monitored by TLC
Purification Column chromatography, recrystallization Silica gel, hexane/ethyl acetate mixtures
Yield 50–70% typical Dependent on precise conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the chromene core or the Boc-protected amino group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-2,3-diones, while reduction can produce chroman derivatives.

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous coumarin derivatives, focusing on substituents, physicochemical properties, and applications:

Table 1: Key Comparisons of Coumarin Derivatives

Compound Name Substituent (Position 7) Molecular Weight Melting Point (°C) Solubility Reported Applications References
7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid Boc-amino 288.30 Not reported Low (hydrophobic Boc) Synthetic intermediate
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Methoxy 220.18 193–194 Moderate (polar) Fluorescent probes, intermediates
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid Diethylamino 260.29 Not reported High (organic solvents) Butyrylcholinesterase inhibitors
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid Chloro, hydroxy 240.60 Not reported pH-dependent Antimicrobial studies

Substituent Effects on Physicochemical Properties

  • Boc-amino group: The bulky tert-butoxycarbonyl group confers hydrophobicity, reducing aqueous solubility compared to polar substituents like methoxy or hydroxy groups. This property is advantageous in organic-phase reactions .
  • Methoxy group : Enhances polarity and solubility in polar solvents. The 7-methoxy derivative exhibits a sharp melting point (193–194°C), indicative of crystalline stability .
  • Diethylamino group: The tertiary amine increases solubility in organic solvents (e.g., CH₂Cl₂) and has been utilized in synthesizing amide derivatives for enzyme inhibition studies .
  • Chloro and hydroxy groups : The electron-withdrawing chloro and acidic hydroxy groups may enhance reactivity in electrophilic substitutions or metal coordination, though solubility depends on pH .

Q & A

Q. Table 1: Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
8.76 (s)1HChromene C=O
1.36 (s)9HBoc tert-butyl
164.2013CCarboxylic acid

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives (e.g., unexpected coupling constants or peak splitting)?

Answer: Contradictions often arise from rotamers , solvent effects , or impurities . Methodological solutions include:

  • 2D NMR (COSY, HSQC): To confirm proton-proton correlations and assign ambiguous signals.
  • Variable Temperature NMR: To identify dynamic rotational barriers in Boc-protected amines.
  • Crystallographic Validation: Compare with X-ray structures of analogous compounds (e.g., ’s Boc-protected cyclohexanecarboxylic acid) to confirm stereoelectronic effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer: Key precautions (from and ):

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates.
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and heat (>50°C).
  • Spill Response: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies stabilize the Boc group during derivatization reactions, and how can unintended deprotection be mitigated?

Answer:

  • Acid Sensitivity: Avoid protic solvents (e.g., MeOH) and strong acids (e.g., TFA). Use mild acids (e.g., diluted HCl) for workup.
  • Temperature Control: Maintain reactions below 25°C to prevent thermal decomposition.
  • Alternative Protecting Groups: If Boc proves unstable, consider Fmoc (fluorenylmethyloxycarbonyl) for orthogonal protection .

Advanced: How does the tert-butyl group influence the compound’s solubility and reactivity in medicinal chemistry applications?

Answer:

  • Solubility: The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.
  • Reactivity: Steric hindrance from the tert-butyl group slows nucleophilic attacks at the Boc-protected amine, enabling selective functionalization at the carboxylic acid site.
  • Comparative Studies: Analogues lacking the Boc group (e.g., 7-amino-2-oxochromene-3-carboxylic acid) show higher reactivity but lower stability .

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